N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide
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Overview
Description
N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a furan ring, a dioxidotetrahydrothiophenyl group, and a methoxybenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the furan ring, followed by the introduction of the chlorophenyl group. The dioxidotetrahydrothiophenyl group is then added, and finally, the methoxybenzamide moiety is attached. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would likely include purification steps, such as recrystallization or chromatography, to isolate the final product. Safety measures are crucial due to the potential hazards associated with handling reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify specific functional groups within the compound.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide can be compared with other similar compounds, such as:
N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide: This compound has a similar structure but with a methyl group instead of a methoxy group.
N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: Lacks the methoxy group on the benzamide moiety.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H22ClNO5S |
---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C23H22ClNO5S/c1-29-20-7-5-16(6-8-20)23(26)25(19-11-12-31(27,28)15-19)14-21-9-10-22(30-21)17-3-2-4-18(24)13-17/h2-10,13,19H,11-12,14-15H2,1H3 |
InChI Key |
RKHDHNIQYDDGKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CC2=CC=C(O2)C3=CC(=CC=C3)Cl)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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